Vernodalol

概要

説明

Vernodalol is a bioactive compound predominantly found in the roots of Vernonia amygdalina, a plant widely used in traditional African medicine. This compound belongs to the class of terpenoids and has been studied for its various biological activities, including antiproliferative and antioxidant effects .

準備方法

Synthetic Routes and Reaction Conditions

Vernodalol can be extracted from the roots of Vernonia amygdalina using aqueous or ethanol extraction methods. The extraction process involves grinding the plant material, followed by Soxhlet extraction or simple maceration in ethanol or water. The extracts are then concentrated and purified to isolate this compound .

Industrial Production Methods

For large-scale production, this compound can be synthesized through biotechnological methods involving the cultivation of Vernonia amygdalina in controlled environments. The roots are harvested, and the compound is extracted using industrial-scale Soxhlet extractors or other efficient extraction techniques .

化学反応の分析

Types of Reactions

Vernodalol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce this compound alcohol .

科学的研究の応用

Antitumor Activity

Mechanism of Action

Vernodalol has demonstrated promising antitumor effects, particularly against acute promyelocytic leukemia (APL). Research indicates that this compound suppresses APL cell proliferation by inducing cell cycle arrest in the G2/M phase. This process involves upregulation of p21 and cell division cycle 25, leading to apoptosis via the mitochondrial pathway. The compound's antitumor activity is also linked to the inhibition of the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin signaling pathway .

Case Study

A study conducted on human APL cells revealed that this compound treatment resulted in significant apoptosis and inhibited cell growth in a dose-dependent manner. The half-maximum inhibitory concentration (IC50) for this compound was found to be 5.7 µM, indicating its potency against these cancer cells .

Antidiabetic Properties

Mechanism of Action

this compound has been investigated for its potential as an antidiabetic agent. Although it did not exhibit significant inhibition of α-glucosidase activity, it showed promising results in terms of cell viability in various assays related to diabetes management. The compound's antioxidant properties may play a role in mitigating oxidative stress associated with diabetes .

Case Study

In a study examining the effects of Vernonia amygdalina extracts, this compound was identified as a bioactive compound with potential antidiabetic effects. While luteolin was more effective in inhibiting glycation processes, this compound's presence in root extracts suggests its utility in developing natural remedies for diabetes .

Antimicrobial Activity

Mechanism of Action

this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within these organisms .

Case Study

Research has shown that this compound possesses insecticidal properties and can act against leishmaniasis, further supporting its role as a potential therapeutic agent in infectious diseases .

Pharmacokinetics and Toxicity Profile

In Silico Studies

Recent studies have employed in silico methods to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. These analyses suggest that this compound has favorable pharmacokinetic characteristics, making it a suitable candidate for drug development .

Summary Table: Applications of this compound

作用機序

類似化合物との比較

Similar Compounds

Luteolin: Another bioactive compound found in Vernonia amygdalina, known for its antioxidant and antidiabetic properties.

Vernolide: A sesquiterpene lactone with similar biological activities, including anticancer and anti-inflammatory effects.

Uniqueness of Vernodalol

This compound is unique due to its predominant presence in the roots of Vernonia amygdalina and its specific antiproliferative activity against cancer cell lines. Unlike luteolin, which is more abundant in the leaves, this compound is primarily found in the roots, making it a valuable compound for root-based extracts .

生物活性

Vernodalol is a sesquiterpene lactone predominantly isolated from the seeds of Centratherum anthelminticum and various species of Vernonia. It has garnered attention due to its diverse biological activities, including antitumor, antioxidant, and antidiabetic effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

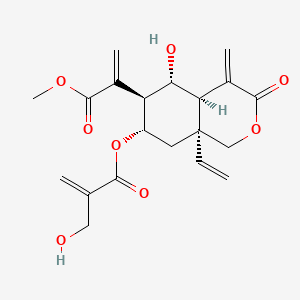

This compound is characterized by its unique chemical structure, which includes a β-unsaturated carbonyl and hydroxyl groups. These structural features contribute to its biological activities, particularly its radical scavenging capabilities.

Antitumor Activity

Mechanism of Action:

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines, including acute promyelocytic leukemia (APL) and melanoma. The compound induces apoptosis through the mitochondrial pathway, evidenced by the cleavage of caspase-9 and the release of cytochrome c into the cytosol . Additionally, this compound promotes cell cycle arrest in the G2/M phase by upregulating p21 and inhibiting the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .

Case Study:

In a study involving three human APL cell lines (NB4, KG-1a, HL-60), this compound demonstrated a dose-dependent reduction in cell viability. The IC50 values for these cell lines were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| NB4 | 60 |

| KG-1a | 80 |

| HL-60 | 40 |

HL-60 cells were found to be the most sensitive to this compound treatment .

Antioxidant Activity

This compound exhibits antioxidant properties, albeit less potent than other flavonoids like luteolin. In comparative studies, this compound displayed a lower scavenging effect on DPPH radicals compared to luteolin but was still comparable to ascorbic acid .

Antioxidant Activity Data:

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| This compound | 45 |

| Luteolin | 85 |

| Ascorbic Acid | 70 |

This suggests that while this compound has antioxidant potential, it may be more effective when used in conjunction with other compounds .

Antidiabetic Effects

This compound has been studied for its potential antidiabetic properties. However, it was found not to affect α-glucosidase activity significantly. In contrast, luteolin exhibited substantial inhibitory effects on this enzyme . The role of this compound in glycation processes was also evaluated; it did not reduce advanced glycation end products (AGEs) formation as effectively as luteolin.

In Silico Studies

In silico analyses have been conducted to assess the pharmacokinetic properties of this compound. These studies suggest that this compound possesses favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, indicating its potential for drug development .

特性

IUPAC Name |

[(4aR,5R,6S,7S,8aR)-8a-ethenyl-5-hydroxy-6-(3-methoxy-3-oxoprop-1-en-2-yl)-4-methylidene-3-oxo-1,4a,5,6,7,8-hexahydroisochromen-7-yl] 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O8/c1-6-20-7-13(28-17(23)10(2)8-21)14(11(3)18(24)26-5)16(22)15(20)12(4)19(25)27-9-20/h6,13-16,21-22H,1-4,7-9H2,5H3/t13-,14+,15+,16-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZALQGCQQJLGKE-BBNZOYGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1C(CC2(COC(=O)C(=C)C2C1O)C=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=C)[C@@H]1[C@H](C[C@@]2(COC(=O)C(=C)[C@@H]2[C@H]1O)C=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331796 | |

| Record name | Vernodalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65388-17-2 | |

| Record name | Vernodalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65388-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernodalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。